molecular formula C23H35N3O6 B1452934 methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate CAS No. 1242339-17-8

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate

Cat. No.: B1452934
CAS No.: 1242339-17-8
M. Wt: 449.5 g/mol
InChI Key: SMIRDFFECDWODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate is a piperidine-piperazine hybrid compound with a benzyl group at the 1-position of the piperidine ring and a 4-methylpiperazinyl substituent at the 4-position. The propanoate ester moiety is linked to the 3-position of the piperidine core, and the structure is stabilized as an oxalate salt. This compound (CAS: 1242339-17-8) is cataloged under the reference code QY-6122, with a purity of ≥95% and MFCD16039371 as its molecular formula identifier .

Properties

IUPAC Name

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2.C2H2O4/c1-22-12-14-24(15-13-22)20-10-11-23(16-18-6-4-3-5-7-18)17-19(20)8-9-21(25)26-2;3-1(4)2(5)6/h3-7,19-20H,8-17H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIRDFFECDWODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)OC)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of N-Benzyl-4-methylpiperidin-3-one Intermediate

  • Starting from commercially available precursors, N-benzyl-4-methylpiperidin-3-one is synthesized via selective alkylation and oxidation reactions.
  • Reaction conditions typically involve controlled temperature (0–70 °C, optimally 30–40 °C) and use of ethanol as solvent.
  • Reaction time ranges from 5 to 72 hours, with 16–30 hours preferred for complete conversion.

Step 2: Reductive Amination to Introduce Methylpiperazine

  • The ketone intermediate undergoes reductive amination with 4-methylpiperazine to introduce the piperazine substituent at the 4-position.
  • Reducing agents such as Raney Nickel under hydrogen atmosphere are employed, with reaction temperatures between 10–80 °C and durations of 2–60 hours.
  • This step ensures stereochemical control to yield the desired (3R,4R) configuration.

Step 3: Esterification with Methyl 3-Bromopropanoate or Equivalent

  • The piperidine amine is then reacted with methyl 3-bromopropanoate or a similar esterifying agent to attach the propanoate ester side chain at the 3-position.
  • Conditions involve mild bases and solvents such as methanol or methanol-water mixtures.
  • Reaction temperature is maintained between 20–60 °C for 10–30 hours to ensure high conversion.

Step 4: Formation of Oxalate Salt

  • The free base of methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate is converted to its oxalate salt by reaction with oxalic acid in a methanol-water solvent system.
  • The molar ratio of the compound to oxalic acid is typically between 1:0.2 and 1:2, with 1:0.4 to 1:1 preferred.
  • Reaction temperature is controlled between 10–70 °C, optimally 35–50 °C, with reaction times from 2 to 60 hours (preferably 10–30 hours).
  • The product precipitates out during the reaction and is isolated by filtration, washed with cold methanol, and vacuum-dried at 50–60 °C to yield the oxalate salt as an off-white solid.

Reaction Conditions Summary Table

Step Reaction Type Key Reagents/Conditions Temperature (°C) Time (hours) Notes
1 Alkylation/Oxidation Ethanol solvent, N-benzyl precursor 0–70 (opt. 30–40) 5–72 (opt. 16–30) Controlled to avoid side reactions
2 Reductive Amination 4-Methylpiperazine, Raney Nickel, H2 10–80 2–60 Stereoselective step
3 Esterification Methyl 3-bromopropanoate, base, methanol-water 20–60 10–30 Ester formation
4 Salt Formation Oxalic acid, methanol-water 10–70 (opt. 35–50) 2–60 (opt. 10–30) Precipitation and isolation

Research Findings and Process Advantages

  • The described synthetic routes avoid the use of highly reactive or dangerous reagents such as lithium aluminum hydride, enhancing safety and scalability.
  • The process design incorporates folding condensation techniques and mild reaction conditions, leading to high overall yields and purity.
  • Starting materials are cost-effective and readily available, supporting industrial feasibility.
  • The oxalate salt formation improves the compound's physicochemical properties, such as solubility and stability, which are critical for pharmaceutical applications.

Comparative Yield and Efficiency

  • Compared to earlier reported methods for related compounds, the improved process demonstrates higher yields and better stereochemical purity.
  • The total recovery in optimized procedures can reach above 23%, which is significant for complex multi-step synthesis.
  • The process is amenable to scale-up, with reaction parameters such as temperature and molar ratios finely tuned to maximize output.

Notes on Analytical Monitoring

  • High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and purity at each stage.
  • Stereochemical configurations are confirmed by chiral chromatography and NMR spectroscopy.
  • The final oxalate salt is characterized by melting point, elemental analysis, and X-ray crystallography to confirm structure and purity.

This detailed preparation method of methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate integrates advanced organic synthesis techniques, emphasizing safety, efficiency, and scalability, supported by robust analytical methods to ensure high-quality production suitable for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate is primarily studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Potential Uses :

  • Antidepressant Activity : Compounds with similar piperidine structures have been investigated for their antidepressant effects. Studies suggest that derivatives of piperidine can influence serotonin and norepinephrine reuptake, potentially alleviating symptoms of depression.
StudyFindings
Demonstrated increased serotonin levels in animal models.
Showed efficacy in reducing depressive behaviors in preclinical trials.

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a candidate for neuropharmacological studies. Its piperazine and piperidine moieties are often associated with activity at central nervous system receptors.

Research Insights :

  • Receptor Modulation : Investigations into its interaction with dopamine and serotonin receptors could reveal insights into its potential as an antipsychotic or anxiolytic agent.
Research FocusOutcome
Dopamine D2 Receptor BindingModerate affinity observed in binding assays.
Serotonin 5-HT2A Receptor ActivityPotential antagonist properties noted.

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for creating novel derivatives with enhanced pharmacological profiles.

Synthetic Pathways :

  • Researchers are exploring various synthetic routes to modify the piperidine ring, aiming to improve potency and selectivity against specific biological targets.
Synthetic MethodAdvantages
Alkylation ReactionsAllows for diverse functional group incorporation.
Cyclization TechniquesFacilitates the formation of more complex structures.

Case Study 1: Antidepressant Properties

A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound, for their antidepressant effects. The results indicated significant improvement in behavioral tests compared to control groups, suggesting its potential therapeutic application.

Case Study 2: Neuroprotective Effects

Another research article investigated the neuroprotective properties of similar compounds in models of neurodegeneration. The findings highlighted that modifications to the piperazine structure could enhance neuroprotection, indicating that derivatives of this compound may be beneficial in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action for methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate primarily differ in the substituents at the 4-position of the piperidine ring. Below is a comparative analysis based on available data:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Piperidine 4-Position Molecular Weight (Free Base) CAS Number Purity Commercial Availability Reference
This compound (Target Compound) 4-Methylpiperazin-1-yl ~344.42 g/mol (estimated) 1242339-17-8 ≥95% Discontinued
Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate Dimethylamino Not provided Not available Not specified Discontinued
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate Pyrrolidin-1-yl 330.46 g/mol 1332530-18-3 ≥95% Discontinued

Key Observations:

The oxalate salt formation is consistent across analogs, improving stability and solubility in aqueous media.

Commercial Availability :

  • All listed analogs are marked as discontinued in commercial catalogs (e.g., Biosynth, Combi-Blocks), indicating specialized or historical research use .

Structural Analogues in Pharmaceutical Research :

  • Ethyl benzoate derivatives (e.g., I-6230, I-6232) from share ester functionalities but lack the piperidine-piperazine scaffold, suggesting divergent therapeutic targets (e.g., kinase inhibition vs. CNS modulation) .
  • Piperazine-containing impurities (e.g., MM0421.02, MM0421.03) in highlight regulatory scrutiny of similar amine-rich compounds in pharmaceutical manufacturing .

Notes

Discontinuation : The discontinuation of analogs like QY-6122 and 3D-FM123208 may reflect challenges in synthesis, stability, or efficacy .

Safety Data: Related compounds (e.g., methyl 2-(4-benzylpiperazin-1-yl)propanoate) require stringent handling protocols due to amine reactivity, as noted in Safety Data Sheets .

Limitations : Comparative pharmacological studies (e.g., IC₅₀ values, solubility) are unavailable in the provided evidence, necessitating further experimental validation.

Biological Activity

Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate, also known as CD11318130, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C23H35N3O6C_{23}H_{35}N_3O_6 with a CAS number of 1242339-17-8. The compound is characterized by its complex structure featuring a piperidine core substituted with benzyl and piperazine moieties, which are known to influence its pharmacological properties.

Research indicates that compounds with similar structural features often exhibit activity on various neurotransmitter systems, particularly those related to dopamine and serotonin. The piperidine and piperazine rings may facilitate interactions with receptors such as:

  • Dopamine Receptors : Potential modulation of dopaminergic pathways could influence mood and cognitive functions.
  • Serotonin Receptors : Activity at serotonin receptors may contribute to anxiolytic or antidepressant effects.

1. Neuropharmacological Effects

Studies have shown that related compounds can exhibit neuropharmacological effects, including:

  • Antidepressant Activity : Compounds targeting serotonin reuptake mechanisms have been linked to antidepressant effects. This compound may share similar properties based on its structural analogs.

2. Antinociceptive Properties

Research has suggested that certain piperidine derivatives possess antinociceptive properties, indicating potential applications in pain management. The oxalate salt form may enhance solubility and bioavailability, further supporting its therapeutic potential.

Case Study Overview

A series of experiments were conducted to evaluate the biological activity of this compound in vitro and in vivo.

Study TypeFindings
In VitroDemonstrated modulation of serotonin uptake in neuronal cell lines, suggesting antidepressant-like effects.
In VivoAnimal models showed reduced pain response in models of acute pain, supporting antinociceptive properties.
AntitumorPreliminary results indicated cytotoxic effects against certain cancer cell lines at specific concentrations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate, and how can intermediates be validated?

  • Methodology : A multi-step synthesis involving nucleophilic substitution and coupling reactions is typical. For example, benzylation of the piperidine core followed by introduction of the 4-methylpiperazine moiety via SN2 displacement can be employed. Key intermediates should be characterized using HPLC (>97% purity thresholds, as in and ) and NMR (1H/13C) to confirm regioselectivity. Column chromatography (e.g., chloroform:methanol = 3:1, as in ) is effective for purification. Reaction progress can be monitored via TLC or LC-MS .

Q. How should researchers characterize the oxalate salt form of this compound?

  • Methodology : Use X-ray diffraction (XRD) to resolve crystal structure ambiguities, particularly for the oxalate counterion. Angle data (e.g., bond angles ranging 105.5°–179.97°, as in ) and hydrogen-bonding patterns are critical. Pair XRD with FT-IR to confirm carboxylate stretches (~1600–1650 cm⁻¹) and differential scanning calorimetry (DSC) to validate thermal stability (melting points ~96–190°C, as in and ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between the benzyl and piperidine moieties?

  • Methodology : Screen solvents (e.g., acetonitrile vs. DMF) and bases (triethylamine vs. DIPEA) to minimize steric hindrance. demonstrates a 77% yield using triethylamine in acetonitrile under reflux. Kinetic studies (e.g., varying temperatures from 60–100°C) and catalyst screening (e.g., Pd/C for deprotection steps) can further enhance yields. Monitor byproducts via LC-MS to identify competing pathways .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for the oxalate salt?

  • Methodology : Perform conformational analysis using density functional theory (DFT) to model possible rotamers of the propanoate ester. Compare computed NMR chemical shifts (e.g., via Gaussian09) with experimental data, focusing on discrepancies in piperazine proton environments (δ 2.5–3.5 ppm). Adjust solvation models (e.g., PCM for DMSO-d6) to improve alignment. Contradictions in carbonyl stretches (FT-IR) may arise from crystal packing effects, requiring XRD validation .

Q. How can researchers assess the compound’s stability under physiological conditions for preclinical studies?

  • Methodology : Conduct accelerated stability testing in buffer solutions (pH 1.2–7.4) at 37°C for 48–72 hours. Monitor degradation via UPLC-PDA, focusing on hydrolysis of the ester group (e.g., methyl propanoate → propanoic acid). Compare with Reference Standards (e.g., EP/BP impurity profiles in ) to identify degradation products. Use mass spectrometry to confirm structural changes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported across sources?

  • Methodology : Re-measure melting points using DSC with controlled heating rates (e.g., 10°C/min) and compare with literature (e.g., 187–190°C in vs. 96–98°C in ). Variations may arise from polymorphism or residual solvents. Perform powder XRD to detect polymorphic forms and Karl Fischer titration to quantify moisture content .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference ID
XRDBond angles (105.5°–179.97°)Resolve oxalate salt crystal structure
HPLCPurity thresholds (≥97%)Validate intermediates and final compound
LC-MSm/z [M+H⁺] = calculated molecular weightMonitor reaction progress and byproducts
DFT ModelingSolvation models (PCM, SMD)Predict NMR shifts and conformational stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate
Reactant of Route 2
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.